molecular formula C7H12N2O4S B013791 S-Nitroso-N-acetyl-DL-penicillamine CAS No. 67776-06-1

S-Nitroso-N-acetyl-DL-penicillamine

Cat. No.: B013791
CAS No.: 67776-06-1
M. Wt: 220.25 g/mol
InChI Key: ZIIQCSMRQKCOCT-UHFFFAOYSA-N
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Description

The compound “SNAP” refers to the Stannyl Amine Protocol reagents, which are a class of reagents used in organic synthesis. These reagents are particularly useful for the one-step synthesis of saturated nitrogen-heterocycles from aldehydes and ketones. The development of SNAP reagents has provided a more efficient and versatile method for synthesizing these important building blocks in pharmaceuticals and other chemical industries .

Mechanism of Action

Target of Action

The primary target of SNAP is soluble guanylyl cyclase . This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes such as vasodilation, neurotransmission, and immune response .

Mode of Action

SNAP, being a nitrosothiol derivative, releases nitric oxide (NO) under physiological conditions . The released NO activates soluble guanylyl cyclase, leading to an increase in the production of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels results in the relaxation of smooth muscle cells and vasodilation .

Biochemical Pathways

The primary biochemical pathway affected by SNAP is the NO-cGMP signaling pathway . The release of NO from SNAP activates soluble guanylyl cyclase, leading to the conversion of guanosine triphosphate (GTP) to cGMP. The increased cGMP levels then activate protein kinase G (PKG), which phosphorylates various target proteins leading to physiological responses such as smooth muscle relaxation and vasodilation .

Result of Action

The primary molecular effect of SNAP’s action is the activation of soluble guanylyl cyclase and the subsequent increase in cGMP levels . On a cellular level, this leads to smooth muscle relaxation and vasodilation . Additionally, SNAP has been shown to inhibit platelet aggregation , and it can induce cytotoxicity in certain cell types .

Action Environment

The action, efficacy, and stability of SNAP can be influenced by various environmental factors. For instance, the rate of NO release from SNAP can be affected by oxygen levels, as NO release occurs under physiological conditions Additionally, the presence of other reactive molecules can influence SNAP’s action, as they can react with and potentially neutralize NO

Biochemical Analysis

Biochemical Properties

S-Nitroso-N-acetyl-D,L-penicillamine has been found to interact with various enzymes, proteins, and other biomolecules. It releases nitric oxide (NO) under physiological conditions, making it a useful tool for studying the pharmacological and physiological actions of NO . Because of its NO releasing properties, S-Nitroso-N-acetyl-D,L-penicillamine is a potent vasodilator in vitro and in vivo and is less prone to produce pharmacological tolerance .

Cellular Effects

S-Nitroso-N-acetyl-D,L-penicillamine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to generate nitric oxide (NO) in cell cultures . It has also been found to inhibit the activity of endogenous transglutaminase (TG2) . Moreover, S-Nitroso-N-acetyl-D,L-penicillamine has been shown to induce apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of action of S-Nitroso-N-acetyl-D,L-penicillamine involves its ability to release nitric oxide (NO). This NO release can suppress the expression of inducible nitric oxide synthase (iNOS) by inhibiting post-translational modification of IκB . This results in the down-regulation of iNOS gene expression and NO production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-Nitroso-N-acetyl-D,L-penicillamine have been observed to change over time. For instance, it has been shown to cause a gradual decrease in blood glucose concentration over time in rat models .

Dosage Effects in Animal Models

The effects of S-Nitroso-N-acetyl-D,L-penicillamine have been found to vary with different dosages in animal models. For example, it has been shown to cause a dose-dependent relaxation in rat aortic rings .

Metabolic Pathways

S-Nitroso-N-acetyl-D,L-penicillamine is involved in various metabolic pathways. It is known to interact with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

SNAP reagents are synthesized through a series of reactions involving stannyl amines. The general procedure involves the reaction of stannyl amines with aldehydes or ketones to form imines, which are then cyclized to produce the desired nitrogen-heterocycles. The reaction conditions typically involve the use of mild temperatures and solvents such as acetonitrile or dichloromethane .

Industrial Production Methods

In industrial settings, SNAP reagents are produced using scalable methods that involve continuous flow chemistry. This allows for the efficient and large-scale production of these reagents with high yields and purity. The use of continuous flow chemistry also minimizes the generation of toxic byproducts and reduces the reliance on potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

SNAP reagents undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with SNAP reagents include aldehydes, ketones, and various catalysts such as iridium photoredox catalysts. The reaction conditions often involve mild temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from reactions involving SNAP reagents are saturated nitrogen-heterocycles, including morpholines, piperazines, thiomorpholines, oxazepines, and diazepines .

Scientific Research Applications

SNAP reagents have a wide range of scientific research applications, including:

Comparison with Similar Compounds

SNAP reagents are unique in their ability to provide a one-step synthesis of saturated nitrogen-heterocycles from aldehydes and ketones. Similar compounds include:

Properties

IUPAC Name

2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIQCSMRQKCOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987112
Record name N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67776-06-1
Record name S-Nitroso-N-acetyl-DL-penicillamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67776-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Nitroso-N-acetylpenicillamine, (+/-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067776061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Nitroso-N-acetyl-DL-penicillamine
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Record name S-NITROSO-N-ACETYLPENICILLAMINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4AX527AX8
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a nitric oxide (NO) donor. It exerts its effects by releasing NO, which then interacts with various cellular targets. One of the most studied targets is soluble guanylate cyclase (sGC). NO binds to the heme group of sGC, activating the enzyme and leading to increased production of cyclic guanosine monophosphate (cGMP) []. cGMP then activates downstream effectors, such as protein kinase G (PKG), ultimately leading to diverse physiological effects, including vasodilation, neurotransmission modulation, and regulation of cell proliferation and apoptosis [, , ].

A:

    A: The stability of SNAP is influenced by various factors, including light, temperature, and pH. Research has shown that SNAP can degrade upon exposure to light, releasing NO []. Therefore, it is generally recommended to store and handle SNAP in dark conditions. SNAP is often formulated in solutions for research purposes, and its stability in these formulations can vary.

    ANone: SNAP itself is not a catalyst. It acts as a reagent by releasing NO, which can then participate in various reactions. SNAP is widely used in research as a tool to investigate the biological roles of NO and to explore potential therapeutic applications of NO-based therapies.

    ANone: Yes, computational chemistry techniques have been used to study the properties and behavior of SNAP. These studies can provide insights into the molecular interactions of SNAP, such as its binding to target proteins, and can aid in the design of novel NO donors with improved properties.

    A: The structure of SNAP can influence its NO-releasing properties. Modifications to the molecule, such as changes to the S-nitrosothiol moiety or the penicillamine backbone, can affect the rate and extent of NO release, as well as its stability and biological activity [].

    A: SNAP's stability is a key consideration for its use. Strategies to enhance SNAP stability and delivery include encapsulation in polymeric matrices [] and other controlled-release formulations.

    ANone: Researchers and institutions handling SNAP should adhere to relevant SHE regulations and guidelines for chemical safety. This includes proper handling, storage, and disposal practices to minimize risks to human health and the environment.

    ANone: While SNAP's PK/PD profile is not extensively studied in humans, animal studies can provide insights. Factors such as route of administration, dosage, and species can influence SNAP's absorption, distribution, metabolism, and excretion (ADME).

    A: SNAP has demonstrated efficacy in various experimental models. In vitro studies have shown its ability to relax vascular smooth muscle [, , ], modulate neurotransmission [, , ], and influence cell survival and apoptosis [, , , , , ]. In vivo studies in animal models have further demonstrated its potential in conditions such as hypertension and ischemia-reperfusion injury [, , ].

    A: Resistance to SNAP, specifically to its NO-mediated effects, is a complex issue. Factors that can influence cellular responses to NO include the expression and activity of NO synthases (NOS), the availability of the NOS substrate L-arginine, and the presence of reactive oxygen species (ROS), which can scavenge NO [, , , , , ].

    A: The safety profile of SNAP should be carefully considered. While NO plays important physiological roles, excessive or dysregulated NO production can contribute to cellular damage and disease [, , , ]. Research on SNAP's toxicology, adverse effects, and potential long-term effects is essential to guide its safe and effective use.

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